![molecular formula C15H22N2 B13544961 [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: is a complex organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a benzyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Benzyl Substitution: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methanamine Attachment: Finally, the methanamine group is attached through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imine or oxime derivatives back to the amine form.
Cyclopropyl Ring Opening: The cyclopropyl ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Cyclopropyl Ring Opening: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Benzyl-substituted derivatives.
Cyclopropyl Ring Opening: Linear or branched amines.
Scientific Research Applications
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine: can be compared with similar compounds such as:
[2-(1-Benzylpyrrolidin-2-yl)ethyl]amine: Similar structure but with an ethyl group instead of a cyclopropyl group.
[2-(1-Benzylpyrrolidin-2-yl)propyl]amine: Contains a propyl group instead of a cyclopropyl group.
[2-(1-Benzylpyrrolidin-2-yl)butyl]amine: Features a butyl group in place of the cyclopropyl group.
The uniqueness of This compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
[2-(1-benzylpyrrolidin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H22N2/c16-10-13-9-14(13)15-7-4-8-17(15)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
InChI Key |
WOXUAMJUEQRFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3CC3CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
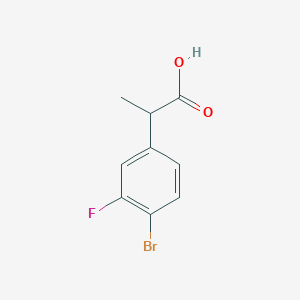
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)

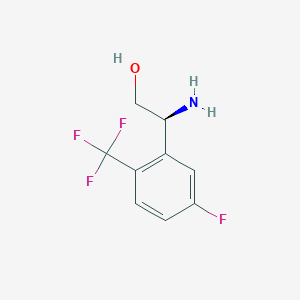
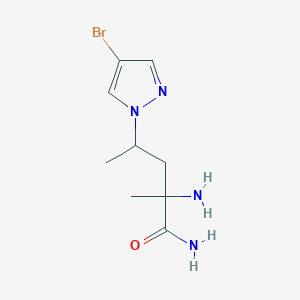

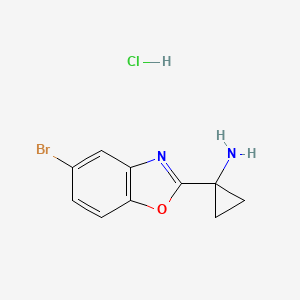
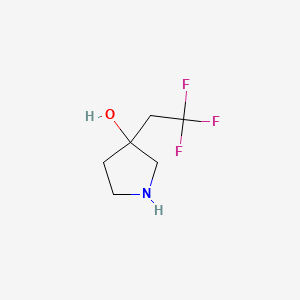
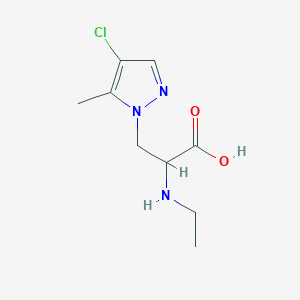
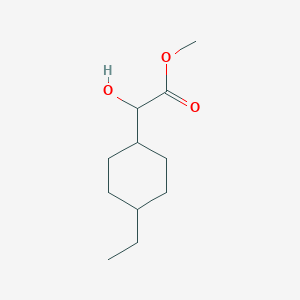
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
